![molecular formula C11H16N2O B2639772 {1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol CAS No. 1858609-66-1](/img/structure/B2639772.png)
{1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol
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Overview
Description
“{1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol” is a chemical compound with the IUPAC name (1-(amino(pyridin-4-yl)methyl)cyclobutyl)methanol . It has a molecular weight of 192.26 . It is typically in powder form .
Molecular Structure Analysis
The InChI code for “{1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol” is 1S/C11H16N2O/c12-10(9-2-6-13-7-3-9)11(8-14)4-1-5-11/h2-3,6-7,10,14H,1,4-5,8,12H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“{1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol” is a powder at room temperature . It has a molecular weight of 192.26 . The compound is stored at a temperature of 4°C .Scientific Research Applications
Metal-Free Reduction of Nitro Aromatic Compounds
- Application : Used as a hydrogen donor in the reduction of nitro aromatic and heteroaromatic compounds, enabling the formation of β-amino esters through a domino process involving reduction and conjugate addition steps (Giomi, Alfini, & Brandi, 2011).
Preparation Methods
- Application : Development of efficient methods for producing similar compounds, such as (2-aminopyridin-4-yl)methanol, which are used as pharmacophores in various bioactive compounds (Lifshits, Ostapchuk, & Brel, 2015).
Catalysts for Aldol Reactions
- Application : Used in synthesizing zinc complexes which act as catalysts for aldol reactions, mimicking the active site of zinc-dependent class II aldolases (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).
Synthesis of Novel Compounds
- Application : Involved in the synthesis of novel compounds like 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, highlighting its utility in creating new molecular structures (Wu Feng, 2011).
Direct N-Monomethylation
- Application : Facilitates the direct N-monomethylation of aromatic primary amines, highlighting its role in synthetic chemistry (Li, Xie, Shan, Sun, & Chen, 2012).
Functional Models for Catechol 1,2-Dioxygenase
- Application : Acts as a component in the creation of highly reactive functional models for catechol 1,2-dioxygenase, which is significant in biochemical processes (Duda, Pascaly, & Krebs, 1997).
Novel Synthesis and Properties
- Application : Used in the novel synthesis of derivatives like 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione, demonstrating its utility in producing new chemical entities with potential applications (Mitsumoto & Nitta, 2004).
Photomethoxylation Studies
- Application : Plays a role in studies related to photomethoxylation, contributing to our understanding of photochemical processes (Sugimori, Ogishima, Miyazawa, Hasegawa, & Suzuki, 1983).
Complex Synthesis and Anticancer Agents
- Application : Involved in the synthesis of complexes with potential anticancer and antimicrobial properties, demonstrating its relevance in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).
Safety and Hazards
properties
IUPAC Name |
[1-[amino(pyridin-4-yl)methyl]cyclobutyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-10(9-2-6-13-7-3-9)11(8-14)4-1-5-11/h2-3,6-7,10,14H,1,4-5,8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUXJAGHBHOAPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C(C2=CC=NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol |
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